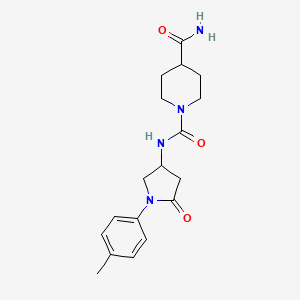

![molecular formula C15H15NO4S B2683275 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid CAS No. 104941-65-3](/img/structure/B2683275.png)

4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for 3-[(4-methylphenyl)sulfamoyl]benzoic acid, a similar compound, is 1S/C14H13NO4S/c1-10-5-7-12(8-6-10)15-20(18,19)13-4-2-3-11(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 3-[(4-methylphenyl)sulfamoyl]benzoic acid is a powder . It has a molecular weight of 291.33 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Plant Stress Tolerance

Research has demonstrated that benzoic acid derivatives, such as "4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid," could play a significant role in inducing multiple stress tolerance in plants. For example, benzoic acid and its derivatives have been found effective in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants, suggesting a potential application in agriculture to enhance crop resilience against environmental stresses (Senaratna et al., 2004).

Polymer Science

In the field of polymer science, sulfur-containing carboxylic acids, related to "this compound," have been explored for their role in photoinduced free-radical polymerizations. These studies highlight the potential of such compounds in developing new photoinitiating systems for polymerization processes, offering insights into the mechanisms of radical formation and polymerization rates (Wrzyszczyński et al., 2000).

Enzymatic Inhibition

Research into the inhibitory effects of sulfonamide derivatives on carbonic anhydrase enzymes has shown that compounds similar to "this compound" can have significant inhibitory effects on human carbonic anhydrase isoforms. This suggests potential therapeutic applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Abdoli et al., 2018).

Material Science and Water Treatment

In material science and water treatment, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities, indicating the utility of sulfonated benzoic acid derivatives in enhancing the performance of nanofiltration systems for the treatment of dye solutions (Liu et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in cell growth and differentiation .

Mode of Action

This compound: interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The interaction of This compound with β-catenin affects the Wnt signaling pathway . The degradation of β-catenin leads to the inhibition of the Wnt signaling pathway, which can result in the suppression of cell growth and differentiation .

Result of Action

The molecular effect of This compound is the degradation of β-catenin . On a cellular level, this leads to the inhibition of the Wnt signaling pathway, potentially suppressing cell growth and differentiation .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid are not fully understood. It is known to be involved in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well documented. It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-7-13(8-4-10)16-21(19,20)14-9-12(15(17)18)6-5-11(14)2/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUSUKXNYGTBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)

![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683207.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2683208.png)

![1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone](/img/structure/B2683209.png)

![2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B2683212.png)